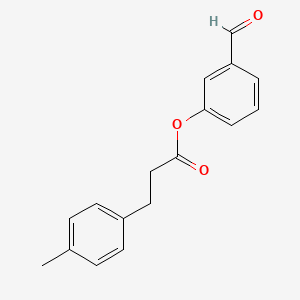
3-Formylphenyl 3-(4-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylphenyl 3-(4-methylphenyl)propanoate is an organic compound with the molecular formula C₁₅H₁₂O₃. It is a derivative of phenylpropanoic acid and is characterized by the presence of a formyl group (-CHO) attached to a phenyl ring and a methyl group on the para position of another phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 3-(4-methylphenyl)propanoate typically involves the esterification of 3-formylphenylpropanoic acid with 4-methylbenzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved efficiency. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 3-Formylphenyl 3-(4-methylphenyl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to form the corresponding carboxylic acid.
Reduction: Reduction of the formyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the formyl group, with nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: 3-Formylphenyl 3-(4-methylphenyl)propanoic acid
Reduction: 3-Formylphenyl 3-(4-methylphenyl)propanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Formylphenyl 3-(4-methylphenyl)propanoate has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique chemical structure.
Mechanism of Action
3-Formylphenyl 3-(4-methylphenyl)propanoate is similar to other phenylpropanoic acid derivatives, such as methyl 4-(3-formylphenyl)benzoate and 3-(4-isobutyl-2-methylphenyl)propanal. its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.
Comparison with Similar Compounds
Methyl 4-(3-formylphenyl)benzoate
3-(4-isobutyl-2-methylphenyl)propanal
3-Formylphenylpropanoic acid
Properties
IUPAC Name |
(3-formylphenyl) 3-(4-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13-5-7-14(8-6-13)9-10-17(19)20-16-4-2-3-15(11-16)12-18/h2-8,11-12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUXCEGJNSIEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)OC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
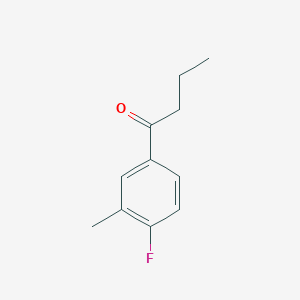
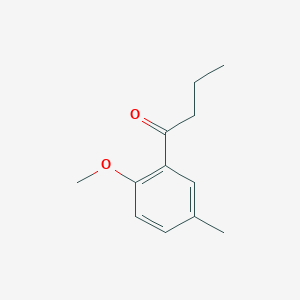

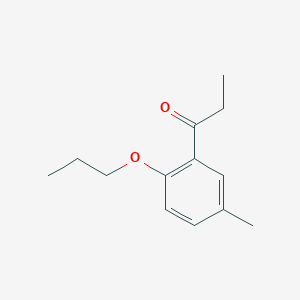
![1-[(4-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B7842672.png)
![2-[2-[3-[(4-Methylpiperazin-4-ium-1-yl)methyl]phenyl]-1,3-thiazol-4-yl]acetate](/img/structure/B7842678.png)
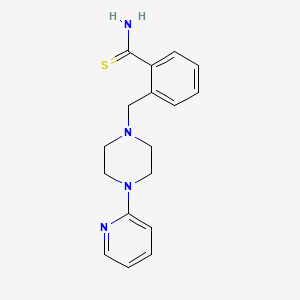
![3-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7842697.png)
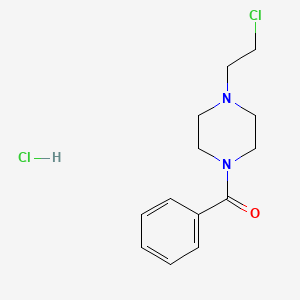
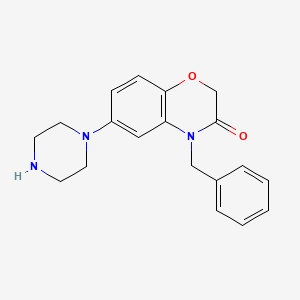
![3-[(6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B7842721.png)
![6-({6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}formamido)hexanoic acid](/img/structure/B7842729.png)
![6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B7842737.png)
![2-[3-Oxo-6-(1,3-thiazol-4-yl)-1,4-benzoxazin-4-yl]propanoic acid](/img/structure/B7842743.png)
